2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
Overview
Description
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is an organic compound with the molecular formula C12H14O2. It is known for its unique structure, which includes a five-membered oxolane ring substituted with a phenyl group and two methyl groups.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediates .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, such as the suzuki–miyaura coupling, which is a type of carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight (190.23800), density (1.063g/cm3), and boiling point (296.9ºC at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethyl-5-phenyloxolan-3-one. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with isobutyraldehyde in the presence of an acid catalyst to form the oxolane ring. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 2,2-Dimethyl-3-oxobutanoic acid
- 2,2-Dimethyl-3-phenylpropanal
- 2,2-Dimethyl-5-phenyl-1,3-dioxane
Comparison: 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-5-phenyloxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHJJWGUCBNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340971 | |
Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63678-00-2 | |
Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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